Ethyl 2-(benzylamino)acetate Hydrochloride

Organic Synthesis Process Chemistry Analytical Chemistry

Choose the hydrochloride salt (mp 96–100 °C) over the free base for superior solid-state stability and water-miscibility, ensuring precise gravimetric handling in automated peptide synthesizers. Its ethyl ester group serves as a reliable acid-labile protecting group for orthogonal SPPS strategies, leveraging its 98% purity to minimize by-products in CNS-targeted library synthesis.

Molecular Formula C11H16ClNO2
Molecular Weight 229.70 g/mol
CAS No. 6344-42-9
Cat. No. B112867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(benzylamino)acetate Hydrochloride
CAS6344-42-9
Molecular FormulaC11H16ClNO2
Molecular Weight229.70 g/mol
Structural Identifiers
SMILESCCOC(=O)C[NH2+]CC1=CC=CC=C1.[Cl-]
InChIInChI=1S/C11H15NO2.ClH/c1-2-14-11(13)9-12-8-10-6-4-3-5-7-10;/h3-7,12H,2,8-9H2,1H3;1H
InChIKeyZYCCGXGBRHRRLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(benzylamino)acetate Hydrochloride (CAS 6344-42-9): A Stable, Crystalline Glycine-Derived Building Block for Pharmaceutical and Agrochemical Synthesis


Ethyl 2-(benzylamino)acetate hydrochloride (CAS 6344-42-9, MW 229.70 g/mol) is a synthetic glycine derivative supplied as a crystalline solid, wherein the N-benzyl substitution increases lipophilicity and the hydrochloride salt form enhances aqueous solubility and handling stability compared to its free base [1]. Its primary applications lie in organic synthesis as a versatile intermediate for constructing peptidomimetics and complex nitrogen-containing scaffolds relevant to medicinal chemistry and agrochemical development .

Why Procuring Ethyl 2-(benzylamino)acetate Hydrochloride Over Its Free Base or Acidic Analogs Matters for Reproducible Synthesis


Generic substitution within this chemical class fails due to fundamental differences in physical state, solubility, and long-term stability. The free base, Ethyl 2-(benzylamino)acetate (CAS 6436-90-4), is a liquid with limited aqueous miscibility, complicating accurate dispensing and integration into aqueous reaction sequences [1]. In contrast, the hydrochloride salt (CAS 6344-42-9) is a free-flowing solid with a defined melting point (96–100 °C), enabling precise gravimetric handling and stable room-temperature storage [2]. Furthermore, the carboxylic acid analog, N-Benzylglycine hydrochloride (CAS 7689-50-1), lacks the ethyl ester motif, thereby eliminating the option for orthogonal ester-mediated protection/deprotection strategies critical in multi-step peptide mimetic synthesis [3]. These physicochemical disparities directly impact synthetic reproducibility and are quantified in the evidence below.

Ethyl 2-(benzylamino)acetate Hydrochloride: Quantitative Differentiation Evidence Against Closest Analogs


Solid-State Handling Advantage: Quantitative Melting Point and Physical Form Comparison

Unlike its liquid free base analog (CAS 6436-90-4), Ethyl 2-(benzylamino)acetate hydrochloride (CAS 6344-42-9) is a solid with a sharp melting range of 96–100 °C, confirmed by multiple authoritative databases [1]. This solid form eliminates the volumetric dispensing errors associated with viscous liquids and ensures batch-to-batch consistency in gravimetric protocols.

Organic Synthesis Process Chemistry Analytical Chemistry

Purity Specification Advantage: Guaranteed 98% HPLC Purity for Sensitive Pharmacophore Synthesis

Commercial suppliers of Ethyl 2-(benzylamino)acetate hydrochloride, such as AKSci, consistently offer a minimum purity specification of 98% as determined by HPLC . This is quantitatively higher than the typical ≥95% purity range offered for the free base analog by general chemical distributors . The elevated purity specification reduces the risk of side reactions caused by impurities in downstream medicinal chemistry applications.

Medicinal Chemistry Quality Control Pharmaceutical Intermediates

Controlled Aqueous Solubility Profile: Enabling Biphasic and Aqueous-Organic Reaction Sequences

The hydrochloride salt form confers moderate aqueous solubility, with a reported solubility of 30 mg/mL in DMSO and enhanced compatibility with aqueous buffer systems . In contrast, the free base is described as 'not miscible or difficult to mix in water' [1]. This difference enables the hydrochloride salt to be directly utilized in aqueous-phase reactions or biphasic extractions without prior conversion.

Reaction Engineering Green Chemistry Peptide Synthesis

Long-Term Storage Stability: Defined Solid-State Stability Data for Inventory Management

Stability data for the hydrochloride salt indicates that the solid powder remains stable for up to 3 years when stored at -20 °C, and for 2 years at 4 °C . This contrasts with the free base, which is typically stored at -20 °C with less explicitly quantified long-term stability . The defined storage parameters facilitate long-term procurement planning and inventory management in research institutions.

Compound Management Laboratory Logistics Chemical Stability

Molecular Weight and Exact Mass Differentiation: Enabling Accurate Stoichiometric Calculations in Parallel Synthesis

The hydrochloride salt (MW 229.70 g/mol; exact mass 229.0869564 Da) is quantitatively heavier than the free base (MW 193.25 g/mol; exact mass 193.1103 Da) due to the addition of HCl [1][2]. This 36.45 g/mol difference is critical for accurate molar calculations in parallel synthesis and high-throughput experimentation, where even small mass discrepancies can lead to significant concentration errors.

Combinatorial Chemistry Analytical Method Development Quantitative Synthesis

Potential Bioactivity Differentiation: N-Substituted Glycine Derivative with Alzheimer's Research Relevance

While the hydrochloride salt itself is primarily an intermediate, its free base counterpart (and by extension, the hydrolyzed active form) has been reported to bind to PDB code 1B41 and is implicated in Alzheimer's disease research . In contrast, the carboxylic acid analog (N-Benzylglycine hydrochloride, CAS 7689-50-1) is primarily noted for TNF/IL-1 inhibition . This divergence in reported bioactivity suggests that the ethyl ester motif is critical for specific target engagement or prodrug strategies.

Alzheimer's Disease Neuropharmacology Structural Biology

Optimal Procurement and Application Scenarios for Ethyl 2-(benzylamino)acetate Hydrochloride Based on Verified Differentiation


Multi-Step Solid-Phase Peptide Synthesis (SPPS) Requiring Orthogonal Ester Protection

In SPPS workflows, the ethyl ester of this hydrochloride salt serves as an acid-labile protecting group that can be selectively cleaved without affecting acid-sensitive peptide bonds. The solid form (mp 96–100 °C) allows for precise weighing onto resin, and the quantified 98% purity ensures minimal byproduct formation during coupling steps . The water-miscible nature facilitates washing steps between couplings, a distinct advantage over the water-immiscible free base .

Parallel Medicinal Chemistry Libraries Targeting CNS Disorders

For high-throughput synthesis of N-benzylglycine-derived peptidomimetics as potential Alzheimer's therapeutics, this compound's exact mass (229.0869564 Da) and high purity (98% HPLC) enable automated liquid handling systems to dispense accurate molar equivalents . The reported binding of the hydrolyzed form to PDB 1B41 supports its use as a privileged scaffold for CNS-targeted libraries .

Process Development for Agrochemical Intermediates Requiring Aqueous Work-Up

In large-scale synthesis of plant growth regulators or herbicides (e.g., glyphosate analogs), the water-miscible hydrochloride salt permits direct aqueous quenching and extraction, eliminating the need for organic solvent-intensive work-up procedures associated with the free base . The long-term solid-state stability (3 years at -20 °C) supports just-in-time procurement and reduces warehouse degradation costs .

Academic Core Facilities with Compound Management and Repurposing Needs

University core facilities managing diverse chemical libraries benefit from the defined storage stability (3 years at -20 °C) and the ease of handling a crystalline solid. The precise molecular weight (229.70 g/mol) minimizes calculation errors when preparing stock solutions for distribution to multiple research groups, reducing waste and improving experimental reproducibility across departments .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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